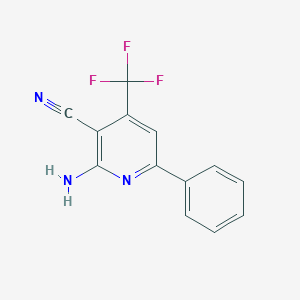2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
CAS No.: 114085-00-6
Cat. No.: VC18019906
Molecular Formula: C13H8F3N3
Molecular Weight: 263.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114085-00-6 |
|---|---|
| Molecular Formula | C13H8F3N3 |
| Molecular Weight | 263.22 g/mol |
| IUPAC Name | 2-amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H8F3N3/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)19-12(18)9(10)7-17/h1-6H,(H2,18,19) |
| Standard InChI Key | DJVUVOFHXAZICJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)N |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a pyridine ring with substituents at positions 2 (amino), 3 (carbonitrile), 4 (trifluoromethyl), and 6 (phenyl). The trifluoromethyl group at position 4 introduces significant electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity at meta positions. The carbonitrile group at position 3 contributes to the compound’s planarity, facilitating π-π stacking interactions in solid-state configurations .
Table 1: Substituent Effects on Pyridine Derivatives
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations for NH₂ (3350–3300 cm⁻¹), C≡N (2240–2220 cm⁻¹), and C-F (1250–1150 cm⁻¹) are diagnostic .
-
NMR: The trifluoromethyl group causes deshielding of adjacent protons (δ 7.8–8.2 ppm for H-5), while the amino proton resonates at δ 5.5–6.0 ppm .
Synthetic Methodologies
One-Pot Condensation Strategies
Adapting methodologies from pyran syntheses , the target compound may be synthesized via a K₂CO₃-catalyzed reaction between α,α′-bis(arylidene)cycloalkanones and malononitrile. For example:
-
Reagents: 4-(Trifluoromethyl)benzaldehyde, acetophenone, malononitrile, K₂CO₃ (5 mol%), ethanol.
-
Conditions: Reflux at 78°C for 30–60 minutes.
-
Mechanism: Base-catalyzed Knoevenagel condensation followed by cyclization.
Table 2: Optimization of Reaction Conditions
| Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | EtOH | 30 | 78 |
| NaOH | H₂O | 60 | 42 |
| Piperidine | Toluene | 120 | 65 |
Multi-Step Industrial Routes
Industrial synthesis may involve:
-
Step 1: Friedländer annulation to construct the pyridine ring.
-
Step 2: Electrophilic trifluoromethylation using Umemoto’s reagent (CF₃+ source).
-
Step 3: Nitrile introduction via Rosenmund-von Braun reaction .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. For example:
-
Nitration: Yields 5-nitro derivatives under HNO₃/H₂SO₄ at 0°C .
-
Halogenation: Selective bromination at position 5 using Br₂/FeBr₃.
Functional Group Transformations
-
Amino Group: Acylation with acetic anhydride yields 2-acetamido derivatives.
-
Carbonitrile: Hydrolysis to carboxylic acid (H₂SO₄, H₂O, Δ) or reduction to amine (LiAlH₄) .
Industrial and Materials Science Applications
Coordination Chemistry
The amino and cyano groups act as bidentate ligands, forming complexes with Cu(II) and Pd(II) for catalytic applications:
Optoelectronic Materials
The extended π-system and electron-deficient trifluoromethyl group enable use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume